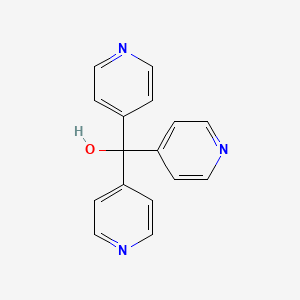
Tri(pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(pyridin-4-yl)methanol is an organic compound with the molecular formula C16H13NO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N this compound is characterized by the presence of three pyridine rings attached to a central methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(pyridin-4-yl)methanol typically involves the reaction of pyridine derivatives with formaldehyde. One common method is the condensation reaction between pyridine-4-carboxaldehyde and pyridine-4-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tri(pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include pyridine-4-carboxaldehyde, pyridine-4-carboxylic acid, and various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Tri(pyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Tri(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, contributes to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tri(pyridin-3-yl)methanol: Similar structure but with pyridine rings attached at the 3-position.
Tri(pyridin-2-yl)methanol: Pyridine rings attached at the 2-position.
Tri(pyridin-4-yl)amine: Contains an amine group instead of a methanol group.
Uniqueness
Tri(pyridin-4-yl)methanol is unique due to the specific positioning of the pyridine rings at the 4-position, which influences its chemical reactivity and interaction with other molecules. This structural arrangement imparts distinct properties that differentiate it from other pyridine derivatives.
Propiedades
Fórmula molecular |
C16H13N3O |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
tripyridin-4-ylmethanol |
InChI |
InChI=1S/C16H13N3O/c20-16(13-1-7-17-8-2-13,14-3-9-18-10-4-14)15-5-11-19-12-6-15/h1-12,20H |
Clave InChI |
LGHLTRASRAEIPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(C2=CC=NC=C2)(C3=CC=NC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)
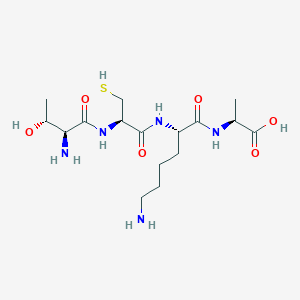

![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
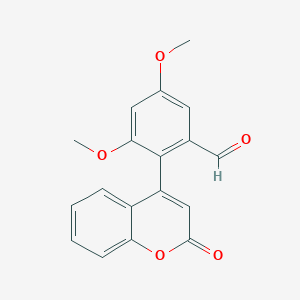
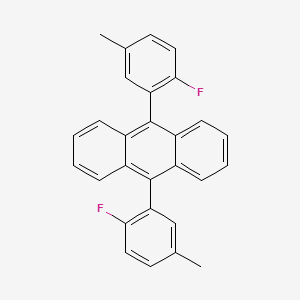

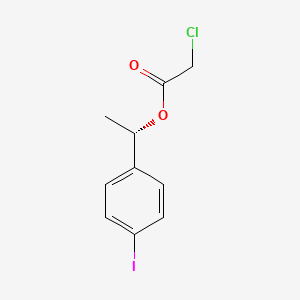
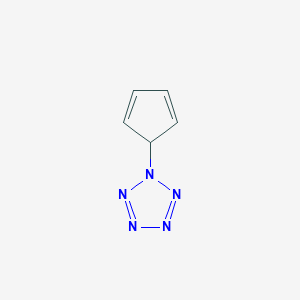

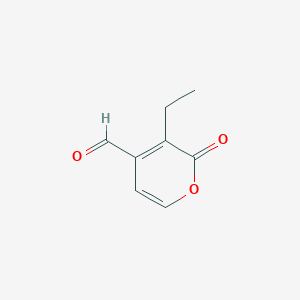
![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)
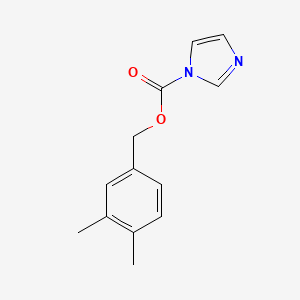
![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
